molecular formula C7H15NO B8602954 3-Amino-1,2,2-trimethylcyclobutan-1-ol CAS No. 1799579-91-1

3-Amino-1,2,2-trimethylcyclobutan-1-ol

Cat. No.: B8602954
CAS No.: 1799579-91-1
M. Wt: 129.20 g/mol
InChI Key: PVHDDOZUEQJZPH-UHFFFAOYSA-N
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Description

3-Amino-1,2,2-trimethylcyclobutan-1-ol is an organic compound with a unique structure characterized by a cyclobutane ring substituted with three methyl groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,2-trimethylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-1-butene with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,2-trimethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1,2,2-trimethylcyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1,2,2-trimethylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: Another compound with an amino group and a cyclic structure, but with different chemical properties and applications.

    3-Amino-1-butanol: A simpler compound with an amino group and a hydroxyl group, used in different contexts compared to 3-Amino-1,2,2-trimethylcyclobutan-1-ol.

Uniqueness

This compound is unique due to its specific cyclobutane ring structure with three methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

1799579-91-1

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-amino-1,2,2-trimethylcyclobutan-1-ol

InChI

InChI=1S/C7H15NO/c1-6(2)5(8)4-7(6,3)9/h5,9H,4,8H2,1-3H3

InChI Key

PVHDDOZUEQJZPH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1(C)O)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (3-hydroxy-2,2,3-trimethylcyclobutyl)carbamate (1.0 equiv.) in anhydrous DCM (0.5 M) was added trifluoroacetic acid (1.0 M) at 0° C. and the mixture was stirred at room temperature for 30 min. After removal of the volatile solvents, the residue was neutralized by ammonia MeOH solution and the final resulting mixture was concentrated to give the crude title product which was used for the next step without further purification. MS (ESI) m/z 130.1 [M+H]+.
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